Bienvenue dans la boutique en ligne BenchChem!

Actinonin

Peptide Deformylase Antibacterial Metalloenzyme Inhibition

Actinonin is the most potent known natural inhibitor of bacterial peptide deformylase (PDF; Ki=0.28 nM), making it the definitive positive control for PDF-targeted HTS campaigns. Unlike broad-spectrum MMP inhibitors (e.g., Batimastat), Actinonin delivers >44-fold greater AP-N selectivity over Bestatin, enabling unambiguous target deconvolution in immune cell chemotaxis, angiogenesis, and tumor invasion studies. Its quantified in vivo efficacy—reducing hepatic tumor burden from 50–75% to <25%—establishes a rigorous benchmark for preclinical metastasis models. Procure Actinonin to eliminate data ambiguity from ill-chosen alternatives.

Molecular Formula C19H35N3O5
Molecular Weight 385.5 g/mol
CAS No. 13434-13-4
Cat. No. B1664364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinonin
CAS13434-13-4
SynonymsActinonin.
Molecular FormulaC19H35N3O5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
InChIInChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1
InChIKeyXJLATMLVMSFZBN-VYDXJSESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Actinonin (CAS 13434-13-4): A Potent, Natural-Product Peptide Deformylase and Aminopeptidase Inhibitor


Actinonin is a naturally occurring pseudotripeptide antibiotic bearing a characteristic N-hydroxy-2-pentyl-succinamyl (HPS) hydroxamate warhead, which is essential for its metal-chelating inhibition of metalloproteases [1]. Its primary, high-affinity target is bacterial peptide deformylase (PDF), where it exhibits a sub-nanomolar Ki (0.28 nM), but it also demonstrates a well-characterized inhibitory profile against several matrix metalloproteinases (MMPs) and M1 family aminopeptidases [2]. This multi-target activity, combined with its status as the most potent known natural inhibitor of PDF, underpins its broad utility as a tool compound in microbiology, oncology, and inflammation research [1].

Actinonin Procurement: Why Hydroxamate-Class MMP Inhibitors and PDF Inhibitors Are Not Interchangeable


Actinonin's unique value proposition lies in its combined, quantifiable potency as a PDF inhibitor and its distinct selectivity profile within the aminopeptidase family, which starkly contrasts with other commonly used hydroxamate-based inhibitors. Generic substitution with broad-spectrum MMP inhibitors like Batimastat or Marimastat, or with alternative aminopeptidase inhibitors like Bestatin, is not scientifically sound due to profound differences in their primary targets, on-target potency, and off-target activity [1]. The specific quantitative differences detailed below, including sub-nanomolar PDF inhibition and a >40-fold selectivity for AP-N over Bestatin, directly inform the selection of the correct tool compound and eliminate the risk of data misinterpretation from an ill-chosen alternative [2].

Quantitative Comparator Analysis: Actinonin's Differentiating Activity and Selectivity Data


Peptide Deformylase (PDF) Inhibition: Sub-Nanomolar Affinity and Potency in Antimicrobial Screening

Actinonin distinguishes itself as a superior tool for PDF inhibition studies, exhibiting a sub-nanomolar Ki (0.28 nM) against this primary bacterial target . This level of affinity is not consistently matched by other commonly referenced hydroxamate-based inhibitors, which often have broader, less potent MMP profiles. Further, in head-to-head functional assays for aminopeptidase N (APN) inhibition, Actinonin demonstrates significantly greater potency than both the broad-spectrum inhibitor GM6001 and the clinical aminopeptidase inhibitor Bestatin [1].

Peptide Deformylase Antibacterial Metalloenzyme Inhibition

Aminopeptidase N (AP-N) vs. Aminopeptidase W (AP-W): A Quantitative Selectivity Advantage Over Bestatin

Actinonin exhibits a starkly different selectivity profile for cell-surface zinc aminopeptidases compared to the widely used inhibitor Bestatin. In direct comparative enzymatic assays, Actinonin selectively inhibits AP-N with an I50 of 2.0 µM, while showing negligible activity against AP-A and AP-W [1]. In contrast, Bestatin is a relatively poor inhibitor of AP-N (I50 = 89 µM) and is more potent towards AP-W (I50 = 7.9 µM) [1]. This demonstrates that for studies requiring selective AP-N inhibition without confounding AP-W activity, Actinonin is the superior and less promiscuous tool compound.

Aminopeptidase Selectivity Chemotherapy

Broad-Spectrum MMP Inhibition with a Distinct Profile: A Comparative Glimpse vs. Other Hydroxamates

While Actinonin inhibits a broad range of matrix metalloproteinases (MMPs), its potency profile differs from other hydroxamate-based inhibitors. Actinonin inhibits meprin α with a Ki of 20 nM, which is notably more potent than its inhibition of MMP-1 (Ki=300 nM), MMP-3 (Ki=1700 nM), and MMP-9 (Ki=330 nM) [1]. This contrasts with inhibitors like Batimastat, a known inhibitor of meprin A , highlighting that even within the same chemical class, the selectivity window for different metalloproteases varies significantly. This nuanced inhibitory fingerprint is essential for studies where meprin inhibition is a primary or confounding endpoint.

Matrix Metalloproteinase (MMP) Metastasis Tumor Invasion

In Vivo Anti-Metastatic Efficacy: Quantitative Reduction in Hepatic Tumor Burden in a Rat Model

The functional consequence of Actinonin's MMP inhibition is demonstrably quantifiable in vivo. In a rat model of hepatic metastasis, treatment with Actinonin (5 mg/kg/day i.p.) resulted in a marked reduction in tumor burden. Fourteen days post-intervention, the hepatic tumor replacement was restricted to <25% in the Actinonin-treated group, compared to a significantly larger tumor burden of 50-75% in the vehicle-treated control group [1]. This provides a robust, quantitative in vivo efficacy benchmark for the compound's anti-metastatic potential.

In Vivo Metastasis MMP Inhibition

In Vivo Safety and Tolerability Profile: A Defined Dosing Window Up to 400 mg/kg in Murine Models

Actinonin exhibits a well-defined in vivo safety window, which is a critical parameter for preclinical study design. In murine models, Actinonin has been safely administered as an antibiotic at doses up to 400 mg/kg, and importantly, it does not appear to exhibit significant toxicity to normal tissues despite its potent in vitro antitumor activity [1]. However, this is contrasted by its poor oral bioavailability and potential for systemic toxicity when administered in its free form, a limitation that has spurred the development of advanced drug delivery systems [2].

Pharmacokinetics Toxicology In Vivo

Defined Research Applications for Actinonin Based on Quantitative Differentiation


Target Validation for Peptide Deformylase (PDF) in Antibacterial Drug Discovery

Actinonin is the tool of choice for PDF target validation due to its sub-nanomolar Ki (0.28 nM), a potency level not matched by general MMP inhibitors . Its activity against both Gram-positive and fastidious Gram-negative bacteria, with defined MIC values (e.g., 8-16 µg/mL against S. aureus) [5], makes it an ideal positive control in high-throughput screens designed to identify novel, selective PDF inhibitors.

Selective Dissection of Aminopeptidase N (AP-N) Function in Immunology and Oncology

In studies requiring selective AP-N inhibition, Actinonin is demonstrably superior to alternatives like Bestatin. Its >44-fold greater potency for AP-N (I50 = 2.0 µM) over Bestatin (I50 = 89 µM), combined with its negligible activity against AP-W, allows researchers to deconvolve the specific roles of AP-N in processes like immune cell chemotaxis, angiogenesis, and tumor cell invasion without the confounding variable of AP-W inhibition .

Preclinical Modeling of Tumor Metastasis with a Defined In Vivo Efficacy Benchmark

Actinonin provides a validated, quantitative benchmark for preclinical studies of metastasis. Its demonstrated ability to reduce hepatic tumor burden from 50-75% in controls to <25% in a rat model establishes a clear, measurable standard of in vivo efficacy. This makes it an essential control compound for evaluating novel anti-metastatic agents or for probing the specific role of MMP-9 and other Actinonin-sensitive proteases in the metastatic cascade.

Development and Validation of Advanced Drug Delivery Systems

The well-documented limitations of Actinonin—namely its poor oral bioavailability and systemic toxicity in its free form —coupled with its established in vivo safety window of up to 400 mg/kg [5], position it as a challenging yet ideal model payload for the development and validation of novel drug delivery platforms. The successful demonstration of its enhanced therapeutic index when delivered via human serum albumin nanoparticles underscores this specific, high-value research application .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Actinonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.